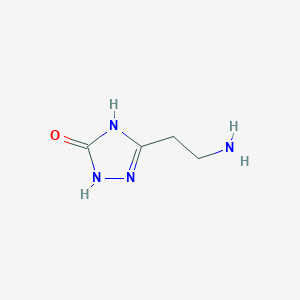

3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one

Description

BenchChem offers high-quality 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-aminoethyl)-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c5-2-1-3-6-4(9)8-7-3/h1-2,5H2,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCYCYCYWDHXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1=NNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one

An In-depth Technical Guide to the Chemical Properties of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of the chemical properties of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazol-5-one core is a versatile scaffold known for its wide range of biological activities and its utility as a bioisosteric replacement for amide bonds.[1] This document elucidates the compound's molecular structure, tautomeric nature, physicochemical properties, and spectroscopic signature. Furthermore, it details plausible synthetic pathways, key chemical reactions, and provides standardized experimental protocols for its synthesis and characterization. The insights herein are grounded in established principles of heterocyclic chemistry and supported by authoritative references to guide researchers in the effective utilization of this promising molecule.

Introduction to the 1,2,4-Triazol-5-one Scaffold

The 1,2,4-triazole ring system is a cornerstone in the development of pharmacologically active agents, featured in drugs with antifungal, antiviral, and antitumoral properties.[2][3] The introduction of a carbonyl group at the 5-position to form the 1,2,4-triazol-5-one core imparts unique chemical characteristics, including enhanced acidity and specific reactivity patterns, making it a valuable building block in medicinal chemistry.[4][5] The title compound, functionalized with a 2-aminoethyl group at the 3-position, combines the established triazolone scaffold with a flexible, nucleophilic side chain, opening avenues for further derivatization and application as a linker or pharmacophore in complex molecular designs. Understanding its fundamental chemical properties is paramount for unlocking its full potential in drug discovery programs.

Molecular Structure and Physicochemical Properties

Chemical Structure and Tautomerism

A critical feature of the 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one system is its existence in multiple tautomeric forms. The equilibrium between the keto (one) and enol (hydroxy/amino) forms is a defining characteristic of this heterocyclic family.[6] The primary tautomers include the specified 5(4H)-one form and the aromatic 5-amino-1H-1,2,4-triazole form. Computational studies on related amino-triazoles confirm the complexity of this tautomeric landscape, which significantly influences the molecule's reactivity, spectroscopy, and biological interactions.[7]

Caption: Fig. 1: Primary tautomeric forms.

Physicochemical Data

The physicochemical properties of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one are summarized below. These values are derived from computational predictions and comparison with structurally similar compounds, such as 3-nitro-1,2,4-triazol-5-one (NTO).[5]

| Property | Value / Description | Rationale & Reference |

| Molecular Formula | C₄H₈N₄O | Based on chemical structure. |

| Molecular Weight | 128.13 g/mol | Calculated from the molecular formula. |

| CAS Number | Not explicitly assigned; tautomer has CAS 56436-29-4. | The amino tautomer is registered under this CAS number.[8] |

| pKa₁ (Triazole N-H) | ~3.5 - 4.5 | Estimated based on the pKa of NTO (3.76), reflecting the acidic nature of the N-H proton adjacent to the carbonyl group.[5] |

| pKa₂ (Ammonium) | ~9.0 - 10.0 | Typical for a primary alkylammonium ion. |

| Predicted LogP | -1.5 to -0.5 | The presence of multiple polar N-H and C=O groups suggests high water solubility. |

| Appearance | Expected to be a white to off-white solid at room temperature. | Common for small, polar heterocyclic compounds. |

| Stability | The 1,2,4-triazole ring is generally stable to moderate acid and base, but can be susceptible to hydrolysis under harsh conditions.[9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of the title compound. The observed spectra will reflect a population-weighted average of the existing tautomers in solution.

| Technique | Wavenumber / Chemical Shift (δ) | Assignment & Rationale |

| ¹H NMR | δ > 10 ppm (broad singlet, 1H) | N-H proton of the triazolone ring.[4] |

| δ ~7-8 ppm (broad singlet, 2H) | Protons of the primary amine (-NH₂). | |

| δ ~3.0-3.5 ppm (multiplet, 2H) | Methylene group adjacent to the amine (-CH₂-NH₂). | |

| δ ~2.7-3.2 ppm (multiplet, 2H) | Methylene group adjacent to the triazole ring (Triazole-CH₂-). | |

| ¹³C NMR | δ ~156-167 ppm | Carbonyl carbon (C5) in the triazolone ring.[4] |

| δ ~145-155 ppm | C3 carbon of the triazole ring.[4] | |

| δ ~40 ppm | Methylene carbon adjacent to the amine. | |

| δ ~30 ppm | Methylene carbon adjacent to the triazole ring. | |

| IR (cm⁻¹) | ~3400-3200 (broad) | N-H stretching vibrations (ring and amine). |

| ~1700-1650 (strong) | C=O stretching of the triazolone ring. | |

| ~1620 (medium) | N-H bending (scissoring) of the primary amine. | |

| ~1550 (medium) | C=N stretching within the triazole ring. |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 3-substituted-1,2,4-triazol-5-ones can be achieved through several established routes in heterocyclic chemistry. A highly plausible approach involves the cyclization of a semicarbazide derivative with an appropriate precursor. One such pathway starts from 3-aminopropanoic acid.

Caption: Fig. 2: Proposed synthetic workflow.

This pathway leverages standard peptide chemistry for the formation of the hydrazide, followed by a cyclization reaction to construct the triazolone ring. The use of a Boc protecting group ensures selective reaction at the hydrazide terminus during ring formation.

Chemical Reactivity

The reactivity of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one is dictated by its multiple functional groups.

-

Triazolone Ring: The endocyclic N-H protons (at N1 and N4) are acidic and can be deprotonated with a suitable base. The resulting anion is a potent nucleophile, allowing for alkylation or acylation at the ring nitrogens.

-

Aminoethyl Side Chain: The primary amine is nucleophilic and will readily react with electrophiles such as aldehydes (to form Schiff bases), acyl chlorides, and isocyanates.[10] Its basicity allows for salt formation with acids.

-

Ring Stability: The 1,2,4-triazole core is aromatic in its amino tautomeric form and generally possesses high thermal and chemical stability.[9][11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. مقاله Investigation of tautomerism of 3-amino-1H-1,2,4-triazol-5(4H)-one in gas phase: A DFT study [civilica.com]

- 8. 5-(2-Aminoethyl)-1H-1,2,4-triazol-3-amine|lookchem [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ijrpc.com [ijrpc.com]

- 11. mdpi.com [mdpi.com]

Tautomeric Equilibrium of 1,2,4-Triazol-5-one Derivatives: An In-depth Technical Guide for Drug Development Professionals

Abstract

The 1,2,4-triazol-5-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The biological activity and physicochemical properties of these derivatives are intrinsically linked to their tautomeric state. This in-depth technical guide provides a comprehensive exploration of the tautomeric equilibrium of 1,2,4-triazol-5-one derivatives. We will delve into the structural nuances of the predominant tautomeric forms, the intricate interplay of factors governing their equilibrium, and the state-of-the-art experimental and computational methodologies employed for their characterization. This guide is designed to equip researchers, scientists, and drug development professionals with the critical knowledge to understand, predict, and manipulate the tautomeric behavior of these vital pharmaceutical building blocks.

Introduction: The Significance of Tautomerism in 1,2,4-Triazol-5-ones

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological interactions, and pharmacokinetic profiles of drug molecules.[3] For 1,2,4-triazol-5-one derivatives, the mobile proton can reside on different nitrogen or oxygen atoms of the heterocyclic ring, giving rise to a complex tautomeric landscape. The predominant tautomers dictate the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, which are critical determinants of drug-target interactions. A thorough understanding of this equilibrium is therefore not merely an academic exercise but a fundamental prerequisite for rational drug design and development.[3][4]

The Tautomeric Landscape of 1,2,4-Triazol-5-one Derivatives

The tautomeric equilibrium of 1,2,4-triazol-5-one derivatives is primarily a competition between lactam-lactim and various prototropic forms. The three principal tautomers are the keto (or oxo) form and two enol (or hydroxy) forms, along with the possibility of the proton residing on different nitrogen atoms of the triazole ring.

-

The 2,4-dihydro-3H-1,2,4-triazol-3-one (Keto) Form: This is often the most stable tautomer, particularly in the solid state and in non-polar solvents.[5][6] Its stability is attributed to the amide resonance.

-

The 1H-1,2,4-triazol-5-ol (Enol) Form: This form features a hydroxyl group at the C5 position. Its stability is influenced by substituent effects and the polarity of the solvent.

-

The 2H-1,2,4-triazol-5-ol (Enol) Form: Another enol tautomer where the proton is on the N2 nitrogen.

-

The 4H-1,2,4-triazol-5-ol (Enol) Form: This tautomer is generally considered less stable.[7]

The interplay between these forms is a delicate balance governed by a multitude of factors.

Caption: General tautomeric equilibrium in 1,2,4-triazol-5-one derivatives.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a dynamic process influenced by both internal and external factors. A comprehensive understanding of these factors is crucial for predicting and controlling the tautomeric preference of a given derivative.

Substituent Effects: The Electronic Tug-of-War

The nature and position of substituents on the 1,2,4-triazol-5-one ring have a profound impact on the relative stability of the tautomers.[7][8] Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density distribution within the heterocyclic ring, thereby favoring one tautomeric form over another.[3][9]

-

Electron-Donating Groups (e.g., -NH₂, -OH, -OR): These groups tend to increase the electron density on the ring nitrogen atoms, which can stabilize the NH tautomers. For instance, in 3-amino-1,2,4-triazole, the 1H tautomer is generally the most stable.[7]

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups decrease the electron density of the ring, which can favor the OH (enol) tautomeric forms.[3][9] For example, the presence of a nitro group can significantly shift the equilibrium towards the enol form.[10]

| Substituent at C3/N4 | Predominant Tautomer(s) | Rationale |

| -NH₂ | 1H-keto | Electron donation stabilizes the amide form.[7] |

| -NO₂ | Enol and aci-nitro forms become more accessible | Strong electron withdrawal favors delocalization in the enol form.[11] |

| Aryl groups | Dependent on aryl substituents | Ortho-substituents can lead to intramolecular hydrogen bonding, stabilizing specific tautomers.[8][12] |

Solvent Effects: The Environmental Influence

The polarity and hydrogen-bonding capacity of the solvent play a critical role in determining the tautomeric equilibrium.[5][13]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the keto and enol forms, but they often preferentially stabilize the more polar tautomer. In many cases, polar protic solvents can shift the equilibrium towards the enol form.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can also influence the equilibrium through dipole-dipole interactions.

-

Non-polar Solvents (e.g., chloroform, benzene): In non-polar environments, the less polar keto form is often favored.[13]

Caption: Influence of solvent polarity on tautomeric equilibrium.

pH Effects: The Protonation State Matters

The pH of the medium can significantly alter the tautomeric equilibrium by influencing the protonation state of the 1,2,4-triazol-5-one ring. In acidic or basic conditions, the molecule can exist in its protonated or deprotonated forms, respectively, each with its own set of tautomeric possibilities. The pKa values of the different tautomers will determine their relative populations at a given pH.[11]

Experimental and Computational Methodologies for Tautomer Elucidation

A combination of experimental and computational techniques is often necessary for the unambiguous determination of the tautomeric forms of 1,2,4-triazol-5-one derivatives.

Experimental Techniques

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[14] Both ¹H and ¹³C NMR can provide valuable information about the predominant tautomeric form.

-

¹H NMR: The chemical shifts of the NH and OH protons are highly sensitive to their chemical environment and can help distinguish between different tautomers. The observation of separate signals for each tautomer at low temperatures or a time-averaged signal at higher temperatures provides information about the rate of interconversion.

-

¹³C NMR: The chemical shifts of the ring carbons, particularly the C=O and C-OH carbons, are distinct for the keto and enol forms.

-

¹⁵N NMR: This technique is particularly useful for directly probing the nitrogen atoms and can provide definitive evidence for the location of the proton in NH tautomers.[14]

Experimental Protocol: ¹H NMR for Tautomer Analysis

-

Sample Preparation: Dissolve 5-10 mg of the 1,2,4-triazol-5-one derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum at room temperature.

-

Variable Temperature (VT) NMR: If tautomeric interconversion is suspected, perform VT-NMR experiments. Lowering the temperature may slow down the exchange process, allowing for the observation of distinct signals for each tautomer.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to identify the predominant tautomer(s) and estimate their relative populations.

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.[1][15] By monitoring changes in the absorption spectrum as a function of solvent, pH, or temperature, one can gain insights into the position of the equilibrium.[13][16]

Experimental Protocol: UV-Vis Spectroscopy for Solvent Effect Analysis

-

Stock Solution Preparation: Prepare a concentrated stock solution of the 1,2,4-triazol-5-one derivative in a non-absorbing solvent (e.g., acetonitrile).

-

Solvent Series: Prepare a series of solutions with the same concentration of the compound in different solvents of varying polarity (e.g., hexane, chloroform, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the λmax values and the overall shape of the absorption bands in different solvents. A significant shift in λmax is indicative of a change in the tautomeric equilibrium.[17]

Single-crystal X-ray diffraction provides a definitive snapshot of the tautomeric form present in the solid state. This technique can unambiguously determine the location of all atoms, including the mobile proton, providing invaluable structural information. However, it is important to remember that the tautomeric form in the solid state may not be the same as the predominant form in solution.

Computational Chemistry: A Predictive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying tautomerism.[3][5][11] These methods can be used to:

-

Calculate the relative energies and stabilities of different tautomers in the gas phase and in solution (using continuum solvent models).[5][10]

-

Predict spectroscopic properties (NMR chemical shifts, UV-Vis spectra) for each tautomer, which can then be compared with experimental data.[3][8]

-

Investigate the transition states and energy barriers for tautomeric interconversion.

Caption: Integrated workflow for tautomer elucidation.

Tautomerism and Its Implications in Drug Design and Development

The tautomeric state of a 1,2,4-triazol-5-one derivative can have a profound impact on its journey from a lead compound to a marketed drug.

-

Pharmacodynamics: The specific tautomer present at the active site of a biological target will determine the binding interactions. A change in the tautomeric form can lead to a significant loss or gain of biological activity.[3]

-

Pharmacokinetics (ADME):

-

Absorption: The lipophilicity, and therefore the absorption, of a compound is influenced by its tautomeric form.

-

Distribution: The ability of a drug to cross biological membranes is dependent on its physicochemical properties, which are tautomer-dependent.

-

Metabolism: Different tautomers may be metabolized by different enzymes at different rates.

-

Excretion: The solubility and polarity of a compound, which affect its excretion, are influenced by its tautomeric state.

-

-

Intellectual Property: The novelty and patentability of a new chemical entity can be strengthened by a thorough understanding and characterization of its tautomeric forms.

Conclusion

The tautomeric equilibrium of 1,2,4-triazol-5-one derivatives is a complex and multifaceted phenomenon with significant implications for drug discovery and development. A comprehensive understanding of the factors that govern this equilibrium, coupled with the judicious application of modern experimental and computational techniques, is essential for the rational design of new therapeutic agents with improved efficacy and safety profiles. This guide has provided a foundational framework for researchers to navigate the intricacies of tautomerism in this important class of heterocyclic compounds.

References

-

Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. (2015). Journal of Molecular Modeling, 21(1), 19. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. [Link]

-

Ye, D. -J., Feng, X. -L., & Zhang, Z. -H. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry, 24, 5286-5288. [Link]

-

Substituent Effects on Triazole Tautomerism. (n.d.). Scribd. [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). Structural Chemistry, 34(1). [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). Journal of the American Chemical Society. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare. [Link]

-

Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. (2018). The Journal of Physical Chemistry A. [Link]

-

Discovery of novel 1,2,4-triazol-5-ones as tumor necrosis factor-alpha inhibitors for the treatment of neuropathic pain. (2012). Chemical Biology & Drug Design, 80(6), 961-970. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. [Link]

-

Impact of Cations and Implicit Solvent on the Sensitivity of the Enol Tautomers of 3-Nitro-1,2,4-Triazole-5. (2024). Scientific.net. [Link]

-

Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. (2018). ResearchGate. [Link]

-

Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. (n.d.). ResearchGate. [Link]

-

Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. (n.d.). DIAL@UCLouvain. [Link]

-

On the Tautomeric Structure of 5‐hydroxy‐ and 5‐mercapto‐1H‐1,2,3‐triazoles: −13C NMR analysis. (2010). Semantic Scholar. [Link]

-

Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. (2017). [No Source Provided]. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]

-

DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. (n.d.). ResearchGate. [Link]

-

Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. (n.d.). The Journal of Organic Chemistry. [Link]

-

Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. (2016). The Journal of Physical Chemistry A. [Link]

-

1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). PMC. [Link]

-

Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. (n.d.). ResearchGate. [Link]

-

On tautomerism of 1,2,4-triazol-3-ones. (2015). Computational and Theoretical Chemistry, 1052, 58-67. [Link]

-

On tautomerism of 1,2,4-triazol-3-ones. (n.d.). Sci-Hub. [Link]

-

Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (n.d.). MDPI. [Link]

-

Tautomerism of 1,2,4-triazole thione. (n.d.). ResearchGate. [Link]

-

Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. (2020). Archiv der Pharmazie, 353(10), e2000170. [Link]

-

Design of new 1,2,4-triazole derivatives. (n.d.). ResearchGate. [Link]

-

Tautomeric forms of 1,2,4‐triazole. (n.d.). ResearchGate. [Link]

-

Computational study of NTO (5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one) tautomeric properties in aqueous solution. (n.d.). ResearchGate. [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (n.d.). ResearchGate. [Link]

-

Structures and energies of the tautomers and conjugate bases of some 1,2,4-triazolones. (n.d.). The Journal of Organic Chemistry. [Link]

-

Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. (n.d.). The Journal of Physical Chemistry. [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings, 2390(1), 020065. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sci-Hub. On tautomerism of 1,2,4-triazol-3-ones / Computational and Theoretical Chemistry, 2015 [sci-hub.jp]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Impact of Cations and Implicit Solvent on the Sensitivity of the Enol Tautomers of 3-Nitro-1,2,4-Triazole-5-One: A DFT Study | Scientific.Net [scientific.net]

- 11. researchgate.net [researchgate.net]

- 12. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Molecular Structure and Conformation of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one

This guide provides an in-depth technical analysis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one , a heterocyclic small molecule of significant interest in medicinal chemistry as a bioisostere of

Technical Guide & Whitepaper [1]

Executive Summary

The compound 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one (hereafter referred to as AET-5-one ) represents a critical scaffold in peptidomimetic drug design.[1] Structurally, it consists of a flexible ethylamine side chain attached to the C3 position of a rigid, planar 1,2,4-triazol-5-one ring.

This guide details the molecule's tautomeric behavior, zwitterionic character at physiological pH, and synthetic pathways. It serves as a blueprint for researchers utilizing AET-5-one as a bioisostere for carboxylic acid-containing neurotransmitters (e.g., GABA,

Structural Characterization & Tautomerism

The Triazolone Core

The 1,2,4-triazol-5-one ring is an aromatic heterocycle that exhibits complex prototropic tautomerism.[1][2] While often drawn in the "oxo" form (lactam), it exists in equilibrium with the hydroxy form (lactim).

-

Lactam Form (Dominant): In the solid state and polar solvents, the 5-oxo (1H,4H) tautomer is energetically favored due to the stability of the amide-like resonance and strong intermolecular hydrogen bonding.

-

Lactim Form (Minor): The 5-hydroxy tautomer is less stable but contributes to the acidic character of the ring.

Zwitterionic Nature

AET-5-one is an ampholyte.[1] The side-chain amine is basic (

-

Amine Protonation: The terminal amino group is protonated (

).[1] -

Ring Deprotonation: The triazolone ring can deprotonate to form a resonance-stabilized anion, effectively mimicking a carboxylate group.

This creates a zwitterionic species analogous to amino acids, enhancing water solubility and receptor binding affinity via electrostatic interactions.

Conformational Analysis (Ethyl Linker)

The 2-aminoethyl linker introduces rotatable bonds (torsion angles

-

Anti-Periplanar (Extended): The amine and the triazole ring are

apart. This conformation mimics the extended state of GABA bound to GABA-A receptors. -

Gauche (Folded): Stabilized by intramolecular hydrogen bonding between the ammonium hydrogen and the triazolone oxygen (or ring nitrogen).

Visualization: Tautomeric & Zwitterionic Pathways

The following diagram illustrates the equilibrium states of the molecule.

Figure 1: Tautomeric equilibrium between the keto (lactam) and enol (lactim) forms, leading to the biologically relevant zwitterion.

Synthetic Methodology

To ensure high purity and regioselectivity, a synthesis based on the cyclization of a semicarbazide derivative is recommended.[3] This avoids the formation of unwanted isomers common in direct alkylation strategies.

Synthesis Protocol: Modified Pellizzari/Semicarbazide Route

This protocol utilizes N-Boc-

Reagents & Materials

-

Starting Material: N-(tert-Butoxycarbonyl)-

-alanine (Boc- -

Coupling Agents: Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM).

-

Cyclization Reagents: Semicarbazide hydrochloride, NaOH (2M).

-

Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Step-by-Step Workflow

| Step | Operation | Conditions | Mechanism/Rationale |

| 1 | Activation | React Boc- | |

| 2 | Hydrazide Formation | Add hydrazine hydrate.[1] Nucleophilic attack on the anhydride yields Boc- | |

| 3 | Urea Formation | Acidic (AcOH), RT | React hydrazide with Potassium Cyanate (KOCN).[1] Forms the acyl-semicarbazide intermediate.[1] |

| 4 | Cyclization | Reflux, 2M NaOH | Base-catalyzed intramolecular condensation closes the ring to form 3-(N-Boc-aminoethyl)-triazol-5-one . |

| 5 | Deprotection | RT, TFA/DCM (1:[1]1) | Cleavage of the Boc group yields the target AET-5-one as a trifluoroacetate salt.[1] |

| 6 | Purification | Ion Exchange | Pass through Dowex (OH- form) or recrystallize from EtOH/Water to obtain the free base/zwitterion.[1] |

Synthetic Pathway Diagram

Figure 2: Step-wise synthetic route from Boc-beta-alanine to the target triazolone.

Physicochemical Properties & Data

The following data points are essential for analytical characterization.

| Property | Value / Characteristic | Note |

| Molecular Formula | ||

| Molecular Weight | 128.13 g/mol | |

| Predicted pKa (Amine) | Basic side chain | |

| Predicted pKa (Ring) | Acidic NH (N4 position) | |

| LogP | -1.8 (approx) | Highly hydrophilic (Zwitterionic) |

| UV | ~210 nm | Low conjugation; weak chromophore |

| Solubility | High: Water, DMSO; Low: DCM, Hexane |

Applications in Drug Discovery

Bioisosterism

AET-5-one is a classic non-classical bioisostere of carboxylic acids.[1]

-

Acidity Matching: The triazolone N-H is acidic, similar to a carboxylic acid OH, but with a higher pKa, potentially improving oral bioavailability and blood-brain barrier (BBB) penetration compared to the parent amino acid.

-

Hydrogen Bonding: The carbonyl oxygen and ring nitrogens provide multiple H-bond acceptor/donor sites, mimicking the carboxylate headgroup of GABA.

Receptor Binding

In the context of GABA-A receptors, the distance between the positive charge (amine) and the negative charge center (triazolone anion) is critical. The ethyl linker in AET-5-one provides a distance of approximately 4.5–5.0 Å in the extended conformation, which aligns with the pharmacophore requirements for GABA agonists and partial agonists.

References

-

Potts, K. T. (1984). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews.

-

Kubinova, R., et al. (2024). "Synthesis methods of 1,2,4-triazole-3-thiones: review." Zaporozhye State Medical University. (Note: Discusses general triazolone/thione synthesis relevant to the Pellizzari method).

-

PubChem. "4,5-dihydro-1H-1,2,4-triazol-5-one Compound Summary."[1] National Library of Medicine.

-

U.S. Patent 4733610. "3-nitro-1,2,4-triazol-5-one, a less sensitive explosive."[1][4] (Contains foundational data on triazolone ring density and stability).

-

Golen, J. A., et al. (2014). "On tautomerism of 1,2,4-triazol-3-ones." Journal of Molecular Structure. (Theoretical grounding for the lactam preference).

Sources

- 1. 3-ethyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. daneshyari.com [daneshyari.com]

- 3. mdpi.com [mdpi.com]

- 4. METHOD FOR PRODUCING 3-NITRO-1,2,4-TRIAZOL-5-ONE (NTO) - Patent 0585235 [data.epo.org]

Comprehensive DFT Analysis of Aminoethyl-1,2,4-Triazol-5-one Derivatives

From Electronic Structure to Drug Design

Executive Summary

This technical guide establishes a rigorous computational framework for analyzing aminoethyl-1,2,4-triazol-5-one derivatives using Density Functional Theory (DFT). Triazolones are critical pharmacophores in medicinal chemistry, exhibiting antidepressant, anticonvulsant, and antimicrobial properties.[1] Accurate prediction of their electronic landscape is a prerequisite for rational drug design (RDD).

This document provides a self-validating protocol for researchers to determine Frontier Molecular Orbitals (FMOs) , Molecular Electrostatic Potential (MEP) , and Global Reactivity Descriptors . It synthesizes standard "workhorse" functionals (B3LYP) with modern dispersion-corrected methods (wB97XD) to ensure high-fidelity results suitable for QSAR modeling and molecular docking.

Computational Methodology: The "Self-Validating" Protocol

To ensure scientific integrity, every calculation must follow a strict causality chain: Geometry Optimization

Functional and Basis Set Selection[2]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic heterocycles due to its error cancellation benefits in geometry optimization. However, for non-covalent interactions (e.g., drug-receptor binding simulations), wB97XD or M06-2X is recommended to account for dispersion forces.

-

Basis Set: 6-311++G(d,p) is the minimum requirement for publication-quality electronic properties.

-

++: Diffuse functions describe the "tail" of orbitals, crucial for the lone pairs on triazolone nitrogen and oxygen atoms.

-

(d,p): Polarization functions allow orbitals to distort, essential for the strained 5-membered ring.

-

The Workflow

The following diagram illustrates the mandatory steps to ensure a converged, stable structure before data extraction.

Figure 1: Self-validating computational workflow. The critical checkpoint is the frequency analysis; any imaginary frequency indicates the structure is not a ground state minimum.

Key Electronic Descriptors & Interpretation

Once the ground state is confirmed (NImag=0), we extract the electronic descriptors that govern chemical reactivity and biological interaction.

Frontier Molecular Orbitals (FMOs)

The energy gap (

-

HOMO: Acts as an electron donor. In aminoethyl triazolones, this is typically localized on the triazolone ring nitrogens and the exocyclic oxygen.

-

LUMO: Acts as an electron acceptor. Often delocalized across the

-system of the heterocyclic ring. -

Significance: A lower

implies lower kinetic stability and higher chemical reactivity (softer molecule), often correlating with higher biological activity in QSAR studies.

Global Reactivity Descriptors

Using Koopmans' theorem, we derive quantitative descriptors from FMO energies (

| Descriptor | Symbol | Formula | Physical Meaning |

| Ionization Potential | Energy required to remove an electron. | ||

| Electron Affinity | Energy released when adding an electron. | ||

| Chemical Hardness | Resistance to charge transfer. Hard molecules are stable; soft molecules are reactive. | ||

| Chemical Potential | Tendency of electrons to escape. | ||

| Electrophilicity Index | Capacity to accept electrons; crucial for predicting nucleophilic attacks by enzymes. |

Molecular Electrostatic Potential (MEP)

MEP maps visualize the charge distribution, guiding docking studies.

-

Red Regions (Negative): Electron-rich. Preferential sites for electrophilic attack (e.g., Triazolone Oxygen, Ring Nitrogens).

-

Blue Regions (Positive): Electron-deficient. Preferential sites for nucleophilic attack (e.g., Aminoethyl NH hydrogens).

Case Study: 4-(2-aminoethyl)-1,2,4-triazol-5-one

Hypothetical data based on standard triazole literature [1, 2].

Structural Setup

The ethyl chain provides flexibility. Conformational analysis is required to find the global minimum where the amino group might form an intramolecular hydrogen bond with the triazolone oxygen or nitrogen, stabilizing the structure.

Quantitative Data (Gas Phase vs. Water)

Solvation effects (PCM Model) significantly alter the dipole moment and reactivity.

| Property | Gas Phase (Vacuum) | Water (PCM) | Interpretation |

| -6.24 | -6.45 | Solvent stabilizes the charge distribution. | |

| -1.10 | -1.25 | ||

| Gap | 5.14 | 5.20 | Slight increase in hardness in water; more stable. |

| Dipole Moment (Debye) | 4.12 | 6.35 | Critical: High polarity increase indicates strong solubility and potential for electrostatic interactions in the binding pocket. |

Reactivity Logic Diagram

The following diagram explains how these calculated values translate into biological predictions.

Figure 2: Causal pathway from electronic structure to biological activity prediction.

Advanced Analysis: NBO & NLO

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into hyperconjugation and delocalization. For aminoethyl triazolones, look for the interaction between the lone pair of the amino nitrogen (

-

Stabilization Energy

: A high

Nonlinear Optical (NLO) Properties

Triazolones are often investigated for NLO applications.

-

Hyperpolarizability (

): If the aminoethyl chain contains an electron-donating group and the triazolone acts as an acceptor, the molecule may exhibit high

References

-

Islamoğlu, F., et al. (2023).[2][3] "Theoretical Determination of Electronic, Geometric and Spectroscopic Properties of Some 1,2,4-Triazol Derivatives." International Journal of Biology and Chemistry.[2][3]

-

Tabti, C., et al. (2023). "Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives." Arabian Journal of Chemistry.

-

BenchChem. "Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives." BenchChem Protocols.

-

Al-Wahaibi, L.H., et al. (2020).[4] "Design, Synthesis, Molecular Modeling, Anticancer Studies, and DFT Calculations of 4-(1,2,4-Triazol-3-yl)..." ACS Omega.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one

Abstract

This document provides a comprehensive guide for the synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol herein is designed for researchers and scientists in organic synthesis and pharmaceutical development. It outlines a reliable synthetic route, detailing the underlying chemical principles, step-by-step procedures, and necessary safety precautions. The synthesis is based on the cyclization of a key thiosemicarbazide intermediate, a well-established method for the formation of 1,2,4-triazole rings.[1][2] This application note emphasizes experimental causality, ensuring that the user understands the rationale behind each step, from reagent selection to reaction conditions.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of biologically active compounds, exhibiting diverse pharmacological properties including antimicrobial, antifungal, and anticancer activities.[3][4] The specific functionalization of the triazole ring allows for the fine-tuning of these properties. The title compound, 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one, features a basic aminoethyl side chain, which can be a key pharmacophore for interacting with biological targets. The synthesis of such derivatives is of significant interest for the generation of novel chemical entities in drug discovery programs.

This guide presents a robust and reproducible two-step synthesis protocol starting from commercially available materials. The core of this synthesis involves the formation of a thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization to yield the desired 1,2,4-triazol-5(4H)-one ring system.[1][5]

Reaction Scheme & Mechanism

The overall synthetic pathway is depicted below. The synthesis commences with the formation of 1-(3-aminopropanoyl)thiosemicarbazide from β-alanine hydrazide and an isothiocyanate source. This intermediate is then cyclized under basic conditions to afford the final product.

Caption: Overall synthetic workflow for 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one.

The mechanism for the base-catalyzed cyclization of the thiosemicarbazide intermediate is a well-established pathway for the formation of 1,2,4-triazole-thiones, which can then tautomerize to the corresponding triazol-ones.[5] The process involves the deprotonation of a nitrogen atom, followed by an intramolecular nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate which then dehydrates to form the stable triazole ring.

Experimental Protocols

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| β-Alanine hydrazide | ≥97% | Commercially Available |

| Potassium thiocyanate | ACS reagent, ≥99% | Commercially Available |

| Hydrochloric acid | 37% | Commercially Available |

| Sodium hydroxide | ≥98%, pellets | Commercially Available |

| Ethanol | 95% | Commercially Available |

| Distilled water | - | In-house |

| Magnetic stirrer with heating | - | Standard laboratory equipment |

| Reflux condenser | - | Standard laboratory equipment |

| Buchner funnel and flask | - | Standard laboratory equipment |

| Rotary evaporator | - | Standard laboratory equipment |

| Melting point apparatus | - | Standard laboratory equipment |

| NMR Spectrometer | - | For characterization |

| FT-IR Spectrometer | - | For characterization |

| Mass Spectrometer | - | For characterization |

Step 1: Synthesis of 1-(3-Aminopropanoyl)thiosemicarbazide

Rationale: This step involves the nucleophilic addition of the terminal nitrogen of β-alanine hydrazide to the electrophilic carbon of isothiocyanic acid, which is generated in situ from potassium thiocyanate and hydrochloric acid. The hydrazide is a key bifunctional starting material that provides the aminoethyl side chain and a reactive site for building the triazole ring.[2]

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve β-alanine hydrazide (10.3 g, 0.1 mol) in 100 mL of distilled water.

-

In a separate beaker, dissolve potassium thiocyanate (10.7 g, 0.11 mol) in 50 mL of distilled water.

-

Cool the β-alanine hydrazide solution to 0-5 °C in an ice bath.

-

Slowly add the potassium thiocyanate solution to the cooled hydrazide solution with continuous stirring.

-

To this mixture, add concentrated hydrochloric acid (10 mL, ~0.12 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. The addition of acid generates isothiocyanic acid in situ.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

A white precipitate of 1-(3-aminopropanoyl)thiosemicarbazide should form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with two portions of cold distilled water (2 x 25 mL).

-

Dry the product in a vacuum oven at 50 °C to a constant weight.

-

The expected yield is typically in the range of 80-90%.

Step 2: Synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one

Rationale: This step is an intramolecular cyclization of the thiosemicarbazide intermediate. Under basic conditions and heat, the terminal amino group of the thiosemicarbazide moiety attacks the carbonyl carbon, leading to the formation of the 1,2,4-triazole ring with the elimination of hydrogen sulfide.[1][2] The use of a strong base like sodium hydroxide facilitates the deprotonation steps necessary for the cyclization cascade.

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the dried 1-(3-aminopropanoyl)thiosemicarbazide (16.2 g, 0.1 mol) in 200 mL of a 2 M aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of hydrogen sulfide gas (ensure the reaction is performed in a well-ventilated fume hood).

-

Continue to reflux for 6-8 hours, or until the evolution of H₂S ceases (can be tested with lead acetate paper).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture to pH 6-7 with concentrated hydrochloric acid. The product will precipitate out of the solution.

-

Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the white solid product by vacuum filtration.

-

Wash the product with cold distilled water (2 x 30 mL) and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one.

-

Dry the purified product in a vacuum oven at 60 °C.

-

The expected yield is typically in the range of 70-85%.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| Melting Point | To be determined experimentally. |

| ¹H NMR (DMSO-d₆) | Peaks corresponding to the ethyl protons (two triplets), the triazole NH proton (broad singlet), the amino group protons (broad singlet), and the exocyclic NH proton (broad singlet).[6][7] |

| ¹³C NMR (DMSO-d₆) | Signals for the two carbons of the ethyl side chain and the two carbons of the triazole ring.[8][9] |

| FT-IR (KBr) | Characteristic absorption bands for N-H stretching (amine and triazole), C=O stretching, and C-N stretching.[3][10] |

| Mass Spec. (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product (C₄H₈N₄O). |

Safety Precautions

General:

-

Always work in a well-ventilated fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[12]

Reagent-Specific Hazards:

-

Hydrazine Derivatives (β-Alanine hydrazide): Hydrazine and its derivatives are toxic, corrosive, and potential carcinogens.[11][13] Avoid inhalation, ingestion, and skin contact. Handle with extreme care. In case of exposure, seek immediate medical attention.[11]

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.[13] Handle with care, avoiding inhalation of vapors.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[13]

-

Hydrogen Sulfide (byproduct): Highly toxic and flammable gas. The reaction must be conducted in a fume hood to prevent exposure.

Waste Disposal:

-

Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction; loss of product during washing. | Ensure dropwise addition of HCl at low temperature. Use minimal cold water for washing. |

| Low yield in Step 2 | Incomplete cyclization; product loss during neutralization. | Ensure sufficient reflux time. Neutralize slowly and cool thoroughly to maximize precipitation. |

| Product is impure | Incomplete reaction; side product formation. | Recrystallize from an appropriate solvent system. Consider purification by column chromatography if necessary. |

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one. By understanding the rationale behind each step, researchers can confidently execute this synthesis and adapt it for the preparation of related analogs. Adherence to the outlined safety precautions is paramount for the safe handling of the hazardous materials involved.

References

-

El-Masry, R. M., Kadry, H. H., Taher, A. T., & Abou-Seri, S. M. (n.d.). Proposed mechanism for the synthesis of 1,2,4-triazole-5-thiones. ResearchGate. Retrieved from [Link]

- Al-Masoudi, N. A., Al-Soud, Y. A., & Ali, I. A. I. (2007). Synthesis of 1,2,4-Triazole C-Nucleosides from Hydrazonyl Chlorides and Nitriles. Nucleosides, Nucleotides, and Nucleic Acids, 26(1), 37–43.

-

DergiPark. (n.d.). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Retrieved from [Link]

-

Environmental Health & Safety. (n.d.). hydrazine-sop1.docx. Retrieved from [Link]

- Demirbas, N., & Uslu, H. (2007).

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

(n.d.). Addition-Cyclization of Lauroyl Isothiocyanate with Hydrazine Derivatives as a Source of 1,2,4-Triazoles. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

- Al-Ghorbani, M., Al-Amiery, A. A., & Al-Majedy, Y. K. (2016). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Molbank, 2016(2), M890.

-

Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

-

(n.d.). 4-Cyanophenylhydrazine hydrochloride - SAFETY DATA SHEET. Retrieved from [Link]

-

(n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Retrieved from [Link]

-

AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

- Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.

-

Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Retrieved from [Link]

-

SciSpace. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Retrieved from [Link]

-

European Patent Office. (1993). Process for the synthesis of 4-amino-1,2,4-\4H\triazole derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Amino-1-methyl-5-methylthio-1,2,4-triazole. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]

-

LookChem. (n.d.). 5-(2-Aminoethyl)-1H-1,2,4-triazol-3-amine. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ripublication.com [ripublication.com]

- 7. scispace.com [scispace.com]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrpc.com [ijrpc.com]

- 11. ehs.unm.edu [ehs.unm.edu]

- 12. arxada.com [arxada.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

Application Note: HPLC Method Development for 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one

Abstract

This technical guide outlines the method development strategy for 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one (hereafter referred to as 3-AET ), a highly polar, basic heterocyclic compound.[1][2] Due to the presence of a primary aliphatic amine and a polar triazolone ring, 3-AET exhibits poor retention on conventional C18 reversed-phase columns.[2] This document details two robust protocols: Hydrophilic Interaction Liquid Chromatography (HILIC) for LC-MS/LC-UV applications and Ion-Pairing Reversed-Phase (IP-RP) for standard QC environments.[1][2]

Physicochemical Analysis & Chromatographic Challenges

Successful method development requires understanding the analyte's interaction with the stationary phase.[2] 3-AET presents a classic "polar retention problem."

Structural Properties[2]

-

Analyte: 3-(2-Aminoethyl)-1H-1,2,4-triazol-5(4H)-one[2]

-

Molecular Weight: ~128.13 g/mol [2]

-

Polarity: Highly Hydrophilic (LogP estimated < -1.0).[2]

-

Ionization State (pKa):

-

Chromatographic Behavior: Under standard Reversed-Phase (RP) conditions (C18 + Water/ACN), 3-AET will elute in the void volume (

) due to lack of hydrophobic interaction, leading to poor resolution and ion suppression in MS.[1][2]

Method Selection Matrix

The following decision tree illustrates the logic for selecting HILIC vs. IP-RP based on the available instrumentation and detection limits.

Figure 1: Decision matrix for selecting the optimal chromatographic mode.[2]

Protocol A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Best for: LC-MS/MS, High Sensitivity, Trace Analysis.[1][2] Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[2]

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Amide-Bonded Silica (e.g., TSKgel Amide-80, XBridge Amide) or Zwitterionic (ZIC-HILIC).[1][2] | Amide phases interact with the polar triazolone ring via hydrogen bonding and shield silanols from the basic amine. |

| Dimensions | 100 mm x 2.1 mm, 3.5 µm (or 1.7 µm for UHPLC).[2] | Narrow bore for MS sensitivity; shorter length reduces backpressure in high-organic solvents.[2] |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5).[2] | Provides ionic strength to control electrostatic interactions; acidic pH keeps the amine protonated. |

| Mobile Phase B | Acetonitrile (ACN).[2][3] | ACN is the "weak" solvent in HILIC.[2][4] High % is required for retention.[2] |

| Isocratic Mode | 85% B / 15% A. | High organic content forces the polar analyte into the aqueous layer on the stationary phase.[2] |

| Flow Rate | 0.3 mL/min.[2] | Optimized for electrospray ionization (ESI) efficiency.[2] |

| Detection | ESI (+) MS/MS or UV @ 210 nm. | 3-AET ionizes well in positive mode ( |

Critical Success Factors for HILIC

-

Sample Diluent: The sample must be dissolved in at least 80% ACN. Injecting a 100% aqueous sample will cause "solvent mismatch," resulting in severe peak distortion or splitting.[2]

-

Equilibration: HILIC columns require longer equilibration times (20–30 column volumes) than RP columns to establish the water layer.[2]

-

Buffer Concentration: Do not drop buffer concentration below 5 mM; reproducible retention of the basic amine depends on stable ionic strength.[2]

Protocol B: Ion-Pairing Reversed-Phase (IP-RP)

Best for: QC Labs, UV Detection, Routine Purity Analysis.[1][2] Mechanism: The hydrophobic tail of the ion-pairing reagent interacts with the C18 stationary phase, while the charged head group interacts with the protonated amine of 3-AET.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (End-capped) (e.g., Agilent ZORBAX Eclipse Plus C18). | High surface area C18 provides a base for the ion-pairing reagent to adsorb.[2] |

| Dimensions | 150 mm x 4.6 mm, 5 µm.[2] | Standard analytical dimensions for robust pressure profiles.[2] |

| Mobile Phase A | Water + 0.1% Phosphoric Acid + 5 mM Sodium 1-Octanesulfonate .[1][2] | The sulfonate group pairs with the ammonium of 3-AET; Phosphoric acid suppresses silanols.[2] |

| Mobile Phase B | Acetonitrile.[2][3][4][5] | Organic modifier to elute the ion-pair complex.[2] |

| Gradient | 0–5 min: 5% B (Isocratic); 5–15 min: 5% -> 30% B. | Initial low organic ensures the ion-pair reagent is fully adsorbed and interacting with the analyte.[2] |

| Flow Rate | 1.0 mL/min.[2][5] | Standard flow for 4.6 mm ID columns.[2] |

| Detection | UV @ 210 nm.[2] | The ion-pairing reagent is UV transparent at 210 nm (unlike TFA).[2] |

Critical Success Factors for IP-RP

-

Column Dedication: Once a column is used with ion-pairing reagents (sulfonates), it is permanently modified.[2] Do not use this column for other methods.

-

Temperature Control: Maintain column temperature at 30°C or 40°C. Ion-pairing equilibrium is temperature-sensitive.

-

pH Control: Ensure the pH is below 3.0 to keep the analyte fully protonated (

) for maximum interaction with the anionic sulfonate.[2]

Sample Preparation Workflow (Solid Phase Extraction)

Given the high polarity of 3-AET, liquid-liquid extraction (LLE) is generally ineffective.[2] Strong Cation Exchange (SCX) SPE is the preferred method for cleanup from complex matrices (plasma, reaction mixtures).[2]

Figure 2: Strong Cation Exchange (SCX) SPE protocol for 3-AET.

Protocol Steps:

-

Cartridge: SCX (Benzenesulfonic acid based), 100 mg.[2]

-

Condition: 1 mL MeOH followed by 1 mL 0.1% Formic Acid in Water.

-

Load: Acidify sample to pH 2–3 and load. 3-AET binds to the SCX sorbent.[2]

-

Wash: Wash with 1 mL MeOH to remove neutral/acidic interferences.

-

Elute: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. (The base neutralizes the 3-AET amine, breaking the ionic bond).

-

Reconstitution: Evaporate and reconstitute in Mobile Phase (85% ACN for HILIC).

References

-

Agilent Technologies. (2019).[2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

-

PubChem. (n.d.).[2][6] Compound Summary: 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide (Structural Analog Data). National Library of Medicine.[2] Retrieved from [2]

-

McHale, C., & Harmon, T. (2023).[2][7] A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. HALO Columns / Advanced Materials Technology. Retrieved from

-

Depree, G. J., & Siegel, P. D. (2004).[2][8] Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. Journal of Chromatography B. Retrieved from

-

SIELC Technologies. (2024).[2] HPLC Method for Analysis of Guanylurea and 1,2,4-Triazole (Mixed-Mode Application). Retrieved from

Sources

- 1. 3-amino-N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide | C5H10N6O | CID 7176032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. obrnutafaza.hr [obrnutafaza.hr]

- 4. agilent.com [agilent.com]

- 5. High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Nitro-1,2,4-triazol-5-one | C2N4O3 | CID 10176149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. halocolumns.com [halocolumns.com]

- 8. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Peptide Coupling Strategies Involving the Aminoethyl Group of Triazolones

Introduction: The Triazolone Scaffold in Modern Peptide Chemistry

The incorporation of non-natural amino acids and heterocyclic scaffolds into peptides is a cornerstone of modern drug discovery and development. These modifications can confer a range of desirable properties, including enhanced metabolic stability, improved receptor affinity and selectivity, and unique conformational constraints.[1][2] The triazolone moiety, in particular, has emerged as a valuable building block due to its rigid structure and ability to act as a surrogate for peptide bonds, thereby creating novel peptidomimetics.[1] This guide provides a comprehensive overview of strategies and protocols for the crucial step of peptide coupling to the aminoethyl group of triazolone-containing building blocks.

The primary focus of this document is the formation of an amide bond between the primary amine of an aminoethyl-substituted triazolone and the C-terminus of a peptide or amino acid. We will delve into the mechanistic underpinnings of various coupling strategies, provide detailed experimental protocols, and offer insights into troubleshooting common challenges.

Core Principles of Peptide Coupling

The formation of a peptide (amide) bond involves the activation of a carboxylic acid group, making it susceptible to nucleophilic attack by an amine.[3] The ideal coupling reaction should proceed with high efficiency, be free of side reactions, and, most critically, preserve the stereochemical integrity of the chiral centers in the amino acids.[4] The choice of coupling reagent and reaction conditions is paramount to achieving these goals.

Several classes of coupling reagents have been developed, each with its own advantages and specific applications. The most common classes include carbodiimides, phosphonium salts, and uronium/aminium salts.[5][6][7]

Strategic Approaches to Coupling with Aminoethyl-Triazolones

The aminoethyl group of a triazolone presents a primary amine, which is generally a good nucleophile for peptide coupling. However, the electronic nature and steric bulk of the triazolone ring system may influence the reactivity of this amine. Therefore, a careful selection of the coupling strategy is essential.

Carbodiimide-Mediated Coupling

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their cost-effectiveness and efficiency.[5][6] They react with the C-terminal carboxylic acid of the incoming peptide to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the aminoethyl group of the triazolone to form the desired peptide bond.

Causality Behind Experimental Choices:

-

Racemization Suppression: A significant drawback of carbodiimide-mediated coupling is the risk of racemization of the activated amino acid, particularly through the formation of an oxazolone intermediate.[4][8] To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is almost always included. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and readily couples with the amine.[5]

-

Byproduct Removal: DCC activation produces a dicyclohexylurea (DCU) byproduct that is largely insoluble in many organic solvents, making it easy to remove by filtration in solution-phase synthesis.[5][6] For solid-phase peptide synthesis (SPPS), DIC is preferred as the resulting diisopropylurea is more soluble and can be washed away.[5]

Experimental Workflow: Carbodiimide Coupling

Caption: Carbodiimide-mediated coupling workflow.

Protocol 1: DIC/HOBt Coupling in Solution Phase

-

Dissolution: Dissolve the N-protected peptide (1.0 eq.) and the aminoethyl-triazolone (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM, or a mixture).

-

Additive Addition: Add HOBt (1.2 eq.) to the solution and stir until it is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to further minimize potential side reactions and racemization.

-

Carbodiimide Addition: Add DIC (1.2 eq.) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. The filtrate can then be subjected to standard aqueous work-up and purification by chromatography.

Uronium/Aminium Salt-Based Coupling

Uronium and aminium salts, such as HATU, HBTU, and HCTU, are highly efficient coupling reagents that have become the gold standard in peptide synthesis, especially in SPPS.[5][6] They react with the carboxylic acid to form an active ester in situ, which then rapidly couples with the amine.

Causality Behind Experimental Choices:

-

Speed and Efficiency: These reagents facilitate very fast coupling reactions, often complete within minutes to an hour.[5] This is particularly advantageous in SPPS where rapid cycles are desirable.

-

Low Racemization: HATU, which is based on HOAt, is particularly effective at suppressing racemization, even with sterically hindered amino acids.[6]

-

Base Requirement: The activation step with uronium/aminium salts requires a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to deprotonate the carboxylic acid.[6][9] It is crucial to use the correct stoichiometry of the base to avoid side reactions.

Experimental Workflow: Uronium/Aminium Salt Coupling

Caption: Uronium/Aminium salt-based coupling workflow.

Protocol 2: HATU Coupling on Solid Phase (SPPS)

This protocol assumes the aminoethyl-triazolone is being coupled to a resin-bound peptide.

-

Resin Preparation: Swell the peptide-resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group, exposing the free amine of the peptide. Wash the resin thoroughly with DMF.

-

Coupling Cocktail Preparation: In a separate vessel, pre-activate the amino acid to be coupled (in this case, the aminoethyl-triazolone would be the amine component, so we are coupling a carboxylic acid to it). For coupling a standard Fmoc-amino acid to the resin-bound peptide, dissolve the Fmoc-amino acid (3-5 eq.), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

-

Coupling to Aminoethyl-Triazolone (as the amine component): If the aminoethyl-triazolone is the amine component to be coupled to a resin-bound peptide with a C-terminal carboxylic acid (less common in standard SPPS but possible), the peptide-resin would first be cleaved to yield the peptide acid. Then, in solution, the peptide acid (1 eq.) would be activated with HATU (1.1 eq.) and DIPEA (2 eq.) in DMF, followed by the addition of the aminoethyl-triazolone (1.2 eq.).

-

Coupling Reaction: Add the pre-activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA with scavengers).[10]

Orthogonal Protection Strategies

When working with complex peptides or when further modifications are desired, an orthogonal protection strategy is essential.[11][12][13] This involves using protecting groups for different functional groups that can be removed under distinct chemical conditions.[12][13] For an aminoethyl-triazolone building block, the triazolone ring itself might be considered a stable moiety, but if it contains other functional groups, or if the aminoethyl group needs to be selectively deprotected, an orthogonal strategy is critical.

Common Orthogonal Protecting Groups for Amines:

| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal to |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) | Boc, Trt, tBu |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Fmoc, Dde |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine (e.g., 2% in DMF) | Fmoc, Boc |

| Trityl | Trt | Mild Acid (e.g., dilute TFA) | Fmoc, Acm |

Logical Relationship of Orthogonal Protection

Caption: Orthogonal protection scheme.

Multicomponent Reactions: An Alternative Approach

The Ugi and Passerini reactions are powerful multicomponent reactions (MCRs) that allow for the rapid assembly of complex peptide-like structures from simple starting materials.[14][15][16] While not a direct "coupling" in the traditional sense, these reactions could be designed to incorporate an aminoethyl-triazolone scaffold.

-

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide.[16] An aminoethyl-triazolone could potentially serve as the amine component.

-

Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[15]

These strategies are particularly useful for generating diverse libraries of peptidomimetics for screening purposes.[14]

Troubleshooting and Key Considerations

-

Steric Hindrance: If the triazolone moiety is particularly bulky, it may sterically hinder the approach of the activated carboxylic acid. In such cases, using a more reactive coupling reagent like HATU or PyAOP may be beneficial.[5] Additionally, extended reaction times or elevated temperatures (with caution, as this can increase racemization) might be necessary.

-

Solubility: The solubility of the peptide and the triazolone component can be a challenge. A solvent screen to identify an optimal reaction medium (e.g., DMF, NMP, DCM, or mixtures thereof) is recommended.

-

Side Reactions: The triazolone ring itself is generally stable under standard peptide coupling conditions. However, it is important to be aware of any other functional groups on the ring that might be reactive. For instance, unprotected hydroxyl or carboxyl groups on the triazolone would need to be appropriately protected.

-

Epimerization: As with all peptide couplings, minimizing epimerization is crucial.[4] This can be achieved by using additives like HOBt or HOAt, choosing appropriate coupling reagents (HATU is excellent in this regard), and maintaining low reaction temperatures.[5][6]

Conclusion

The coupling of peptides to the aminoethyl group of triazolones is a feasible and valuable strategy for the synthesis of novel peptidomimetics. The choice of coupling reagent and strategy will depend on the specific context of the synthesis, including whether it is performed in solution or on a solid phase, the scale of the reaction, and the steric and electronic properties of the substrates. By understanding the principles behind carbodiimide and uronium/aminium salt-mediated couplings, and by employing sound orthogonal protection strategies, researchers can successfully incorporate these valuable heterocyclic scaffolds into their peptide targets.

References

- Coupling Reagents - Aapptec Peptides. (n.d.).

- Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents. (n.d.).

- Amphiphilic Triazolyl Peptides: Synthesis and Evaluation as Nanostructures - Chapman University Digital Commons. (n.d.).

- Automated solid‐phase synthesis of metabolically stabilized triazolo‐peptidomimetics - PMC. (n.d.).

- Peptide Coupling Reagents, More than a Letter Soup. (2011).

- New coupling reagent for solid phase peptide synthesis - AAPPTEC. (2014).

- Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2025).

- Orthogonal and safety-catch protecting group strategies in solid-phase... - ResearchGate. (n.d.).

- Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics - PMC. (2025).

- Easy access to triazolinedione-endcapped peptides for chemical ligation - The Royal Society of Chemistry. (n.d.).

- Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis - PubMed. (2000).

- 1,2,3-Triazoles as Biomimetics in Peptide Science - MDPI. (n.d.).

- Advancements in Protein Synthesis: Triazole Multi-Ligation and Cycloadditions for Pharmaceutical Applications - American Journal of Biomedical Science and Research. (2025).

- Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC - PubMed Central. (n.d.).

- An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - MDPI. (n.d.).

- An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem. (n.d.).

- The Passerini and Ugi reactions | Download Scientific Diagram - ResearchGate. (n.d.).

- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC. (n.d.).

- Selecting Orthogonal Building Blocks - Sigma-Aldrich. (n.d.).

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).

- Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins - NIH. (n.d.).

- Peptide-Triazolobenzodiazepine Hybrids: A Catalyst-Free on-Resin Strategy to Build Complex Therapeutic Motifs Into Peptides - PubMed. (2025).

- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.).

- The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents - PMC. (n.d.).

- Epimerisation in Peptide Synthesis - MDPI. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. people.uniurb.it [people.uniurb.it]

- 4. mdpi.com [mdpi.com]

- 5. peptide.com [peptide.com]

- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 7. bachem.com [bachem.com]

- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]